5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a diazinane ring substituted with a chlorinated, methoxylated, and phenoxyethoxylated phenyl group, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
The synthesis of 5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves a series of organic reactions. The preparation methods often include:
Reaction Conditions: The reactions are carried out under specific conditions, including temperature control, pH adjustments, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products:
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It affects signaling pathways involved in cell growth, apoptosis, and other cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique structure and properties:
Properties
Molecular Formula |
C20H17ClN2O6 |
---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17ClN2O6/c1-27-16-11-12(9-14-18(24)22-20(26)23-19(14)25)10-15(21)17(16)29-8-7-28-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
QEJPFTZXCJHTRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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